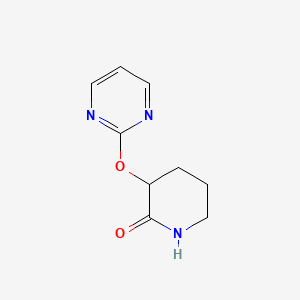

![molecular formula C25H27N3O5S B2682536 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine CAS No. 1207010-29-4](/img/structure/B2682536.png)

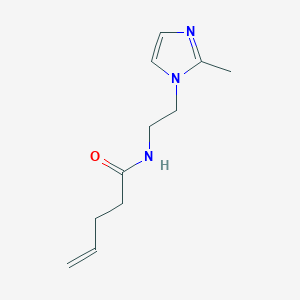

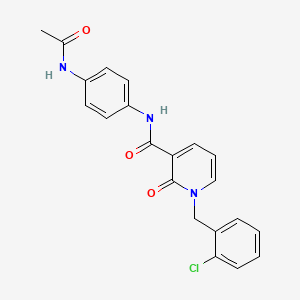

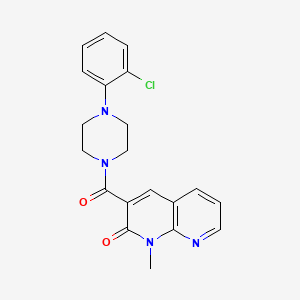

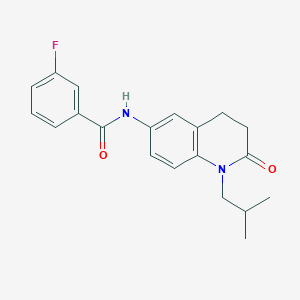

1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

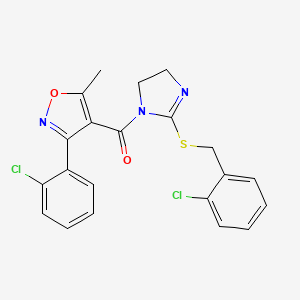

Synthesis Analysis

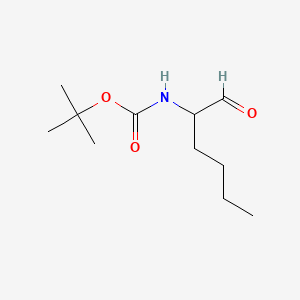

The synthesis of such a molecule would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the starting materials available. It might involve reactions such as nucleophilic substitution, ring formation, and functional group interconversion .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of the molecule would be influenced by the functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the sulfonyl group could potentially be reduced or oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of the molecule would be influenced by its structure and functional groups. These properties could include its solubility, melting point, boiling point, and stability .科学的研究の応用

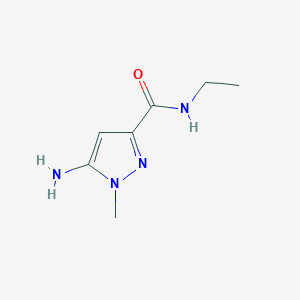

Antibacterial Properties

1,3,4-oxadiazole derivatives have demonstrated notable antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized a series of compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which exhibited valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017). Additionally, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles with antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition

In a study conducted by Ammal et al. (2018), 1,3,4-oxadiazole derivatives were assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. Their results indicated effective protective layer formation on the mild steel surface (Ammal et al., 2018).

Crystal Structure Analysis

Research by Kumara et al. (2017) focused on the crystal structure of 1,3,4-oxadiazole derivatives. They conducted density functional theory (DFT) calculations to understand the reactive sites of these molecules, highlighting their potential for various applications (Kumara et al., 2017).

Enzymatic Activity Studies

A study by Khalid et al. (2016) explored the effects of synthesized 1,3,4-oxadiazole derivatives against butyrylcholinesterase (BChE) enzyme. This research included molecular docking studies to understand the binding affinity and ligand orientation in BChE's active sites, which is significant for developing therapeutic agents (Khalid et al., 2016).

Mesomorphic and Photo-Luminescent Properties

A study by Han et al. (2010) investigated the phase behaviors and photo-luminescent properties of 1,3,4-oxadiazole derivatives. They found that these compounds exhibited cholesteric mesophases and strong blue fluorescence emission, which is relevant for materials science and optoelectronic applications (Han et al., 2010).

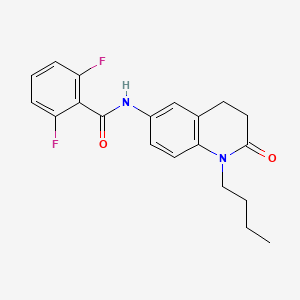

Anticancer Activity

Research by Redda and Gangapuram (2007) focused on the synthesis and evaluation of 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. Their studies showed moderate cytotoxicity in MCF-7 breast cancer cell lines, indicating the potential therapeutic application of these compounds (Redda & Gangapuram, 2007).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-ethoxyphenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c1-4-31-19-7-5-18(6-8-19)24-26-25(33-27-24)23-17(3)21-15-20(9-10-22(21)32-23)34(29,30)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSGIXOZBFFACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCC(CC5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

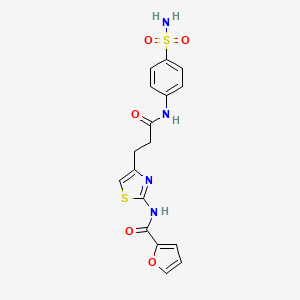

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2682462.png)

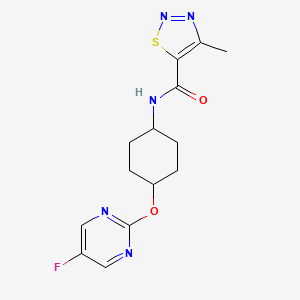

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682465.png)

![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)